molecular formula C17H21N3OS B2393946 3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide CAS No. 893929-85-6

3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide

Cat. No.: B2393946
CAS No.: 893929-85-6
M. Wt: 315.44
InChI Key: WGZVTLUAFYNGKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Antidepressant Applications

One study detailed the synthesis of a series of compounds, identifying N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects, demonstrating the significance of pyrazole derivatives in the development of new antidepressants (Bailey et al., 1985).

Anticancer Activity

Another study synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity. This highlights the potential of pyrazole derivatives in creating effective anticancer agents (Metwally et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Research also includes the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial and antifungal activities, as well as some for their anti-inflammatory activity, showcasing the broad therapeutic applications of pyrazole derivatives (Kendre et al., 2015).

Heterocyclic Synthesis

Another aspect of pyrazole derivative applications is their use in heterocyclic synthesis, leading to the creation of pyrazole, pyridine, and pyrimidine derivatives. Such compounds have potential applications in pharmaceuticals and agrochemicals, highlighting the versatility of pyrazole derivatives in chemical synthesis (Fadda et al., 2012).

Optical Properties and Material Science

The synthesis and study of antipyrine derivatives thin films illustrate the application of pyrazole derivatives in materials science, especially in the development of new materials with specific optical properties (El-Ghamaz et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

For instance, indole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information. Similar compounds have been shown to possess a broad range of biological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Properties

IUPAC Name

3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-17(2,3)9-15(21)18-16-13-10-22-11-14(13)19-20(16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZVTLUAFYNGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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